N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the benzofuran derivative .
Cellular Effects
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide has been tested for its cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. The studies have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy.
Molecular Mechanism
It is known that benzofuran derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide typically involves the formation of the benzofuran ring followed by the attachment of the hydroxypropyl and pent-4-enamide groups. One common synthetic route starts with the appropriate substituted benzene rings, followed by the generation of the O–C2 or the C2–C3 bonds in the vital ring-closing step . Industrial production methods may involve microwave-assisted synthesis (MWI) to obtain high yields with fewer side reactions .
Chemical Reactions Analysis
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its derivatives have shown potential as anticancer agents, antibacterial agents, and antiviral agents . Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development .
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide can be compared with other benzofuran derivatives such as N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide . While both compounds share the benzofuran core, their different substituents lead to variations in their biological activities and applications. The hydroxypropyl group in this compound may confer unique properties, making it distinct from its methoxyethyl counterpart .
Conclusion
This compound is a compound with significant potential in various scientific fields Its unique structure and diverse biological activities make it a valuable subject of research in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-4-9-15(18)17-11-16(2,19)14-10-12-7-5-6-8-13(12)20-14/h3,5-8,10,19H,1,4,9,11H2,2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYPEFFULJJXJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC=C)(C1=CC2=CC=CC=C2O1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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